REACTION_SMILES
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[CH2:9]([O:10][P:11]([O:12][CH2:13][CH3:14])(=[O:15])[CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22])[CH3:16].[CH:1]([c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1)=[O:8]>>[CH2:1]([c:2]1[cH:3][cH:4][n:5][cH:6][cH:7]1)[CH2:17][C:18](=[O:19])[O:20][CH2:21][CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)CP(=O)(OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)CCc1ccncc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |